4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid)
Overview
Description
4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) is a useful research compound. Its molecular formula is C20H12N2O8 and its molecular weight is 408.3 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 4,4’-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyridine-2,6-dicarboxylic acid and 1,4-dibromobenzene.
Reaction Conditions: The two starting materials undergo a coupling reaction in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound[][1].
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
4,4’-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) undergoes various chemical reactions, including:
Coordination Reactions: It forms stable complexes with metal ions such as copper, zinc, and iron. These reactions typically occur in aqueous or organic solvents under mild conditions.
Substitution Reactions: The compound can undergo substitution reactions at the pyridine rings, where halogen atoms or other functional groups can be introduced.
Oxidation and Reduction: While the compound itself is relatively stable, its metal complexes can participate in redox reactions, depending on the metal center and the reaction conditions.
Common reagents used in these reactions include metal salts, halogenating agents, and oxidizing or reducing agents. The major products formed are typically metal-ligand complexes or substituted derivatives of the original compound.
Scientific Research Applications
4,4’-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Biology: The compound’s metal complexes are studied for their potential as antimicrobial and anticancer agents due to their ability to interact with biological molecules.
Medicine: Research is ongoing into the use of its metal complexes in drug delivery systems and as diagnostic agents in medical imaging.
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) primarily involves its ability to act as a multidentate ligand, coordinating with metal ions to form stable complexes. These complexes can interact with biological targets, such as enzymes and DNA, leading to various biological effects. The specific pathways and molecular targets depend on the metal ion and the nature of the complex formed .
Comparison with Similar Compounds
4,4’-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) can be compared with similar compounds such as:
Pyridine-2,6-dicarboxylic acid: A simpler ligand that lacks the 1,4-phenylene group, resulting in different coordination properties.
4,4’-Bipyridine: Another ligand with two pyridine rings but without the carboxylic acid groups, leading to different reactivity and applications.
1,4-Phenylenebis(oxamic acid): A compound with a similar 1,4-phenylene core but different functional groups, affecting its coordination chemistry and applications.
The uniqueness of 4,4’-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) lies in its combination of the 1,4-phenylene group and the pyridine-2,6-dicarboxylic acid moieties, which provide both rigidity and multiple coordination sites, making it highly versatile for various applications.
Properties
IUPAC Name |
4-[4-(2,6-dicarboxypyridin-4-yl)phenyl]pyridine-2,6-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O8/c23-17(24)13-5-11(6-14(21-13)18(25)26)9-1-2-10(4-3-9)12-7-15(19(27)28)22-16(8-12)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFROVLZZNLBPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C(=O)O)C(=O)O)C3=CC(=NC(=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164173-99-3 | |
Record name | 4,4'-(1,4-phenylene)bis(pyridine-2,6-dicarboxylic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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